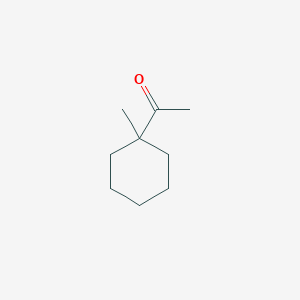

1-(1-Methylcyclohexyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(10)9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBCDFRVPGSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337716 | |

| Record name | 1-(1-methylcyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-62-2 | |

| Record name | 1-(1-methylcyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylcyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1-Methylcyclohexyl)ethanone chemical properties and structure

An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone: Structure, Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 1-Acetyl-1-methylcyclohexane, is a ketone characterized by a unique structure that combines a cyclohexane ring with both a methyl and an acetyl group attached to the same carbon atom.[1] This configuration gives the molecule distinct chemical properties and reactivity.[1] Its molecular formula is C9H16O, and it has a molecular weight of approximately 140.22 g/mol .[1][2][3][4][5] The compound is identified by the CAS Registry Number 2890-62-2.[2][3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Chemical Structure and Stereochemistry

The molecular structure of this compound consists of a central cyclohexane ring. At the C1 position, it features a quaternary carbon atom bonded to a methyl group (-CH3) and an acetyl group (-C(O)CH3). This arrangement makes it a non-enantiomeric molecule. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain.[1]

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 2890-62-2 | [2][3][4][5] |

| Molecular Formula | C9H16O | [1][2][3][4][5][6] |

| Molecular Weight | 140.22 g/mol | [1][2][3][4][5] |

| Boiling Point | 186.5 °C | [2] |

| Melting Point | 65 °C | [2] |

| Density | 0.95 g/cm³ | [2] |

| Flash Point | 70.5 °C | [2] |

| SMILES | CC(=O)C1(CCCCC1)C | [2][3][6] |

| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [3][4][5] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired yield, purity, and the availability of starting materials.

Friedel-Crafts Acylation of Methylcyclohexane

One of the most direct methods for synthesizing this compound is the Friedel-Crafts acylation of methylcyclohexane.[7] This electrophilic substitution reaction involves treating methylcyclohexane with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7]

-

Rationale: This method is a classic and well-understood pathway for forming carbon-carbon bonds and introducing acyl groups to aliphatic rings. The Lewis acid catalyst is essential for activating the acetyl chloride to generate a potent electrophile (the acylium ion), which then attacks the cyclohexane ring. Temperature control is crucial; reactions are typically conducted between 25-40°C to achieve optimal yields of 75-85%.[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).

-

Reagent Addition: Methylcyclohexane is added to the flask. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1]

-

Quenching: The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid.

-

Extraction & Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Oxidation of 1-(1-Methylcyclohexyl)ethanol

An alternative, highly selective method is the oxidation of the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol.[1] This precursor can be synthesized via a Grignard reaction between methylmagnesium bromide and 1-methylcyclohexanone.[1]

-

Rationale: This two-step approach offers excellent chemoselectivity, as the oxidation step specifically targets the secondary alcohol without affecting the rest of the molecule.[1] Common oxidizing agents for this transformation include potassium permanganate or chromium-based reagents.

Chemical Reactivity and Applications

The presence of the ketone functional group makes this compound a versatile intermediate in organic synthesis.[7]

Key Reactions

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1][7]

-

Oxidation: Under strong oxidizing conditions, the ketone can be cleaved to form carboxylic acids.[1][7]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, leading to the formation of tertiary alcohols.[1][7]

Sources

- 1. Buy this compound | 2890-62-2 [smolecule.com]

- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]

- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]

- 6. PubChemLite - 1-(1-methylcyclohexyl)ethan-1-one (C9H16O) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

1-(1-Methylcyclohexyl)ethanone CAS number 2890-62-2

An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone (CAS: 2890-62-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile ketone that serves as a valuable intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and handling protocols, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound, also known as 1-acetyl-1-methylcyclohexane, is a ketone characterized by a carbonyl group attached to a cyclohexane ring which is substituted at the same carbon by a methyl group.[1][2] Its unique structure, combining a cyclic alkane with a ketone functional group, makes it a pivotal building block for constructing more complex molecular architectures.[3] The reactivity of the carbonyl group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations, establishing its role as a key starting material in various synthetic pathways.[1][3] Its applications are found in the synthesis of fine chemicals, fragrances, and as a potential intermediate in the development of pharmacologically active compounds.[1][4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical databases and suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2890-62-2 | [2][4][5] |

| Molecular Formula | C₉H₁₆O | [2][4][6] |

| Molecular Weight | 140.22 g/mol | [1][2][4] |

| Boiling Point | ~186.5 °C | [4][7] |

| Melting Point | ~65 °C | [4] |

| Density | ~0.95 g/cm³ | [4] |

| Flash Point | ~70.5 °C | [4] |

| Refractive Index | ~1.4543 | [7] |

| SMILES | CC(=O)C1(C)CCCCC1 | [2][4][5] |

| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [2][6] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

Table 2: Key Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the quaternary methyl protons (singlet), and complex multiplets for the cyclohexyl methylene protons. |

| ¹³C NMR | A signal for the carbonyl carbon (>200 ppm), a quaternary carbon signal, signals for the acetyl and ring methyl carbons, and multiple signals for the cyclohexyl methylene carbons. |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1705-1725 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely include the loss of an acetyl group ([M-43]⁺) and a methyl group ([M-15]⁺). |

Synthesis Methodologies: A Field-Proven Approach

The most direct and widely employed method for synthesizing ketones of this type is the Friedel-Crafts acylation.[1][3] This reaction, traditionally used for aromatic systems, can be adapted for electron-rich alkenes like 1-methylcyclohexene.[8][9]

Core Synthesis Pathway: Friedel-Crafts Acylation of 1-Methylcyclohexene

The reaction involves treating 1-methylcyclohexene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][10]

Causality of Experimental Design:

-

Lewis Acid Catalyst (AlCl₃): The catalyst is crucial as it coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺).[11][12] This electrophile is potent enough to be attacked by the π-electrons of the alkene's double bond.

-

Starting Material (1-Methylcyclohexene): The trisubstituted double bond of 1-methylcyclohexene provides a nucleophilic center for the electrophilic attack. The reaction proceeds via the formation of a stable tertiary carbocation intermediate.

-

Aprotic Solvent: A non-reactive, aprotic solvent like dichloromethane is typically used to dissolve the reactants without interfering with the highly reactive intermediates.

Caption: Mechanism of Friedel-Crafts acylation on 1-methylcyclohexene.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Materials:

-

1-Methylcyclohexene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1-methylcyclohexene (1.0 equivalent) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the reactivity of its ketone group.[3]

-

Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Oxidation: Under strong oxidizing conditions, the compound can be cleaved to form carboxylic acids.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.[1][3]

-

Industrial Uses: It serves as an intermediate in the production of fatty acid esters and carbinols.[4] Its properties also lend it to potential use in the fragrance and flavor industries.[1]

-

Biological Research: The compound and its derivatives can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.[1]

Caption: General experimental workflow from synthesis to characterization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Classification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4] Some sources also list H227 (Combustible liquid).[2]

-

Pictogram: GHS07 (Exclamation Mark).[4]

-

Signal Word: Warning.[7]

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15] Recommended storage temperature is often between 2°C and 8°C.[4][5]

Conclusion

This compound (CAS: 2890-62-2) is a synthetically important ketone with a well-defined profile. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its carbonyl group, secures its position as a valuable intermediate for both academic research and industrial applications. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).

- Angene Chemical. (n.d.). Ethanone, 1-(1-methylcyclohexyl)- | 2890-62-2.

- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.

- Angene Chemical. (n.d.). Safety Data Sheet.

- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. NIST Chemistry WebBook.

- ResearchGate. (2007). Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves.

- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).

- Journal of the American Chemical Society. (n.d.). Acetylation of 1-Methylcyclohexene.

- XiXisys. (n.d.). GHS SDS for Ethanone, 1-(4-methylcyclohexyl)-.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)- Phase change data. NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl3.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

- 1. Buy this compound | 2890-62-2 [smolecule.com]

- 2. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2890-62-2 | CAA89062 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1879-06-7 Name: [xixisys.com]

IUPAC name for 1-Acetyl-1-methylcyclohexane

An In-Depth Technical Guide to 1-Acetyl-1-methylcyclohexane: Nomenclature, Synthesis, and Characterization

Introduction

In the landscape of organic synthesis and medicinal chemistry, cyclic ketones serve as foundational building blocks for constructing complex molecular architectures. Their inherent reactivity and stereochemical properties make them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and performance materials.[1] This guide focuses on a specific substituted cyclic ketone, 1-Acetyl-1-methylcyclohexane (CAS No. 2890-62-2), providing a comprehensive technical overview tailored for researchers, scientists, and drug development professionals.[2][3][4] We will dissect its formal nomenclature, explore plausible synthetic routes, detail protocols for its spectroscopic validation, and discuss its chemical reactivity in the context of advanced chemical synthesis. The objective is to provide not just a list of properties, but a cohesive understanding of the causality behind its chemical behavior and analytical profile.

Part 1: IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for communicating chemical structures. The name "1-Acetyl-1-methylcyclohexane" is derived by identifying the principal functional group and the parent cycloalkane.

-

Parent Structure: The core is a six-membered saturated ring, which is named cyclohexane .

-

Principal Functional Group: The ketone group (C=O) is part of an acetyl group (-C(O)CH₃), which is treated as a substituent on the cyclohexane ring.

-

Substituents: There are two substituents on the same carbon atom of the cyclohexane ring: an acetyl group and a methyl (-CH₃) group.

-

Locants: Numbering of the ring starts at the carbon atom bearing both substituents, assigning it position 1 . Therefore, the substituents are located at C1.

Following IUPAC rules, the substituents are listed alphabetically (acetyl, methyl), leading to the formal name 1-Acetyl-1-methylcyclohexane . An alternative, equally valid IUPAC name is 1-(1-methylcyclohexyl)ethan-1-one .[3]

Caption: Synthetic workflow from 1-methylcyclohexanol to the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines the acylation of 1-methylcyclohexene. A thorough risk assessment must be conducted prior to execution.

Materials:

-

1-methylcyclohexene (96.17 g/mol )

-

Acetyl chloride (78.50 g/mol )

-

Anhydrous aluminum chloride (AlCl₃) (133.34 g/mol )

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.

-

Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.0 eq) dropwise to the cooled suspension while stirring. Allow the mixture to stir for 15 minutes to facilitate the formation of the acylium ion complex.

-

Alkene Addition: Add 1-methylcyclohexene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via fractional distillation under reduced pressure or column chromatography to yield pure 1-acetyl-1-methylcyclohexane.

Part 3: Spectroscopic Characterization and Validation

Structural elucidation and confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.

Caption: Logic of complementary spectroscopic techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts

| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment |

| ¹³C | ~212 | - | Carbonyl (C=O) |

| ~50 | - | Quaternary C1 | |

| ~35 | - | CH₂ (C2, C6) | |

| ~26 | - | CH₂ (C4) | |

| ~23 | - | CH₂ (C3, C5) | |

| ~25 | - | Acetyl CH₃ | |

| ~24 | - | C1-Methyl CH₃ | |

| ¹H | ~2.10 | Singlet | Acetyl CH₃ (3H) |

| ~1.50 - 1.70 | Multiplet | Cyclohexane CH₂ protons | |

| ~1.15 | Singlet | C1-Methyl CH₃ (3H) |

Note: Predicted shifts are based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions. [5][6] Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean vial.

-

Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Toluene-d8). [5]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and assign the peaks according to the expected structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for 1-acetyl-1-methylcyclohexane is the strong carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2930 - 2850 | Strong | C-H (sp³) stretch |

| ~1710 | Strong, Sharp | C=O (ketone) stretch |

| ~1450 | Medium | C-H bend |

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl region (~1710 cm⁻¹) to confirm the presence of the ketone functional group.

Part 4: Reactivity and Applications in Drug Development

The chemical reactivity of 1-acetyl-1-methylcyclohexane is dominated by its ketone functionality. Carbonyl groups are central to drug design as they can act as hydrogen bond acceptors, influencing drug-target interactions, solubility, and bioavailability. [7] Key Reactions and Potential Applications:

-

Enolate Formation: The α-protons on the acetyl group are acidic and can be removed by a base to form an enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations), allowing for further molecular elaboration.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is critical for accessing chiral alcohol building blocks.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums), providing a route to tertiary alcohols.

-

Scaffold for Spirocycles: The quaternary center at C1 makes this molecule an interesting precursor for spirocyclic compounds. Spirocycles are increasingly utilized in drug discovery to introduce three-dimensionality, which can improve binding affinity and metabolic stability. [8] The broader class of cyclic ketones are vital intermediates in the pharmaceutical industry. [1]They are embedded in the synthetic routes of numerous approved drugs and are used to construct complex polycyclic systems found in natural products and their synthetic analogues. The development of novel catalytic methods, such as the synergistic merger of photoredox and organocatalysis, continues to expand the toolkit for functionalizing cyclic ketones at positions that are traditionally difficult to access, such as the β-position. [9]

Conclusion

1-Acetyl-1-methylcyclohexane is a well-defined chemical entity whose structure is unambiguously described by IUPAC nomenclature. Its synthesis is achievable through classic organic transformations like the Friedel-Crafts acylation, and its identity is definitively confirmed by a suite of spectroscopic techniques. As a member of the cyclic ketone family, it represents more than just a simple molecule; it is a versatile synthetic intermediate. For professionals in drug development and scientific research, understanding the synthesis, characterization, and reactivity of such foundational scaffolds is essential for the rational design and construction of novel, high-value chemical entities.

References

- Strategic Demand Shifts Reshaping the Cyclic Ketone Market Worldwide. Vertex AI Search.

- 1-Acetyl-1-methyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1-acetylcyclohexene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- 1-ACETYLCYCLOHEXENE. precisionFDA.

- Exploring Carbonyl Group Applications in Pharmaceuticals.

- 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019. PubChem. [Link]

- Acetylation of 1-Methylcyclohexene. Journal of the American Chemical Society. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis.

- IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS. IJCRT.org.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

- 4-acetyl-1-methyl-1-cyclohexene(6090-09-1) 1H NMR spectrum. ChemicalBook.

- 4-Acetyl-1-methylcyclohexene. NIST WebBook. [Link]

- 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum. ChemicalBook.

- Synthesis of 1-Methylcyclohexene: A Practical Labor

- 1-ACETYL-1-CYCLOHEXENE 932-66-1 wiki. Guidechem.

- The Reaction of 1-Acetyl-2-methylcyclohexene with Cyclohexanone.

Sources

- 1. hi5ve.net [hi5ve.net]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 1-Acetyl-1-methylcyclohexane | 2890-62-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-(1-Methylcyclohexyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylcyclohexyl)ethanone

Foreword: A Molecule of Versatility

In the landscape of organic synthesis, this compound emerges not as a final product of renown, but as a crucial and versatile intermediate.[1] Its unique structure, featuring a ketone functional group attached to a tertiary carbon within a cyclohexane ring, presents a nexus of reactivity and steric influence that is of significant interest to researchers in drug development and fine chemical synthesis.[2] Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is the bedrock upon which reliable, scalable, and safe laboratory and industrial processes are built. This guide provides a detailed exploration of these properties, grounded in established analytical techniques and practical, field-proven insights.

Section 1: Molecular Identity and Structural Characteristics

Before delving into its macroscopic properties, it is essential to define the molecule's fundamental identity. This compound, also known as 1-acetyl-1-methylcyclohexane, is a simple yet structurally significant aliphatic ketone.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 2890-62-2 | [3][4] |

| Molecular Formula | C₉H₁₆O | [2][4] |

| Molecular Weight | 140.22 g/mol | [2][3][4] |

| Canonical SMILES | CC(=O)C1(CCCCC1)C | [3] |

| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [3][5] |

The molecule's structure is key to its behavior. The carbonyl (C=O) group is a site of high reactivity, susceptible to nucleophilic attack, while the adjacent quaternary carbon, bonded to the cyclohexane ring and a methyl group, introduces significant steric hindrance that modulates this reactivity.[2] The cyclohexane ring itself is not planar and exists predominantly in a stable chair conformation, which influences the molecule's overall shape and how it interacts with other molecules.[2]

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The following table summarizes its key quantitative data.

| Property | Value | Unit | Source |

| Melting Point | 65 | °C | [4] |

| Boiling Point | 186.5 | °C | [4] |

| Density | 0.95 | g/cm³ | [4] |

| Flash Point | 70.5 | °C | [4] |

| logP (Octanol/Water) | 2.546 | (unitless) | [6] |

These properties provide a snapshot of the compound's behavior. The relatively high boiling point is consistent with its molecular weight and ketone functionality, which allows for dipole-dipole interactions. Its density, slightly less than water, and a positive logP value indicate low solubility in water and preference for nonpolar environments.[6] The flash point of 70.5°C classifies it as a combustible liquid, a critical piece of information for safe handling and storage protocols.[3][4]

Section 3: Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The protocols described here are standard, reliable methods chosen for their suitability for a liquid ketone of this nature.

Protocol 1: Boiling Point Determination via Distillation

-

Causality and Justification: Simple distillation is the chosen method because it serves a dual purpose: it provides an accurate boiling point at atmospheric pressure and simultaneously acts as a final purification step. For a compound with a boiling point well below decomposition temperature, this method is both efficient and precise.

-

Step-by-Step Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

-

Place approximately 25 mL of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Begin heating the flask gently using a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Protocol 2: Purity Assessment by Gas Chromatography (GC)

-

Causality and Justification: Gas chromatography is the gold standard for assessing the purity of volatile organic compounds like this compound.[4] Its high resolution allows for the separation and quantification of even minor impurities that may be present from synthesis, such as starting materials or side-products. A non-polar capillary column is selected based on the compound's moderate polarity.

-

Step-by-Step Methodology:

-

Prepare a dilute solution of the compound (approx. 1%) in a volatile solvent like dichloromethane or ethyl acetate.

-

Set the GC instrument parameters:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas (Helium) Flow Rate: 1 mL/min

-

-

Inject 1 µL of the prepared sample into the GC.

-

Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

-

Below is a diagram illustrating the workflow for this critical purity assessment.

Caption: Workflow for Purity Determination by Gas Chromatography.

Section 4: Spectroscopic Characterization

Spectroscopy provides a "fingerprint" of a molecule, allowing for structural confirmation.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 1705-1725 cm⁻¹. This peak is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the acetyl protons (CH₃-C=O) around δ 2.1 ppm. Another singlet would correspond to the methyl group on the cyclohexane ring. The protons on the cyclohexane ring would appear as a complex multiplet in the δ 1.2-1.8 ppm region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be definitive. A peak at δ > 200 ppm will confirm the presence of the ketone carbonyl carbon. The quaternary carbon attached to the carbonyl group will appear around δ 50-60 ppm, and the carbons of the cyclohexane and methyl groups will be found in the aliphatic region (δ 15-45 ppm).[3]

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent peak would likely be observed at m/z = 43, corresponding to the loss of the acetyl group ([CH₃CO]⁺), a common fragmentation pattern for methyl ketones.

The following diagram illustrates the link between the molecule's structure and its expected spectral signals.

Caption: Correlation of Structure to Key Spectroscopic Signals.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance.[3]

-

GHS Classification:

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[7]

-

-

Storage:

Conclusion

This compound is a valuable chemical intermediate whose utility is unlocked through a thorough understanding of its physical properties. Its defined boiling and melting points, solubility characteristics, and spectral fingerprint provide the necessary data for its purification, characterization, and safe implementation in complex synthetic pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to utilize this versatile molecule with confidence and precision.

References

- 1-(1-methylcyclohexyl)ethan-1-one | C9H16O | CID 544198. PubChem. [Link]

- Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). Cheméo. [Link]

- Ethanone, 1-(methylcyclohexenyl)- | C9H14O | CID 187666. PubChem. [Link]

- 1-(1-methylcyclopropyl)ethanone - 1567-75-5. ChemSynthesis. [Link]

- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [Link]

- Ethanone, 1-cyclohexyl-. NIST WebBook. [Link]

- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 2890-62-2 [smolecule.com]

- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2890-62-2 | CAA89062 [biosynth.com]

- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]

- 6. Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(1-Methylcyclohexyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1-Methylcyclohexyl)ethanone (CAS No. 2890-62-2), a versatile ketone intermediate in organic synthesis.[1] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for researchers in compound identification, reaction monitoring, and quality control. The causality behind experimental choices and the interpretation of spectral features are discussed to provide field-proven insights, ensuring technical accuracy and trustworthiness in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₉H₁₆O and a molecular weight of 140.22 g/mol , is a cyclic ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a quaternary carbon within a cyclohexane ring and a methyl ketone moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity and purity, which are critical parameters in any synthetic workflow, particularly in the context of drug development where unambiguous characterization is non-negotiable. This guide delves into the core spectroscopic data of this molecule, offering a detailed interpretation grounded in fundamental principles and experimental evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments. Due to the free rotation of the methyl group and the chair-like conformations of the cyclohexane ring, the spectrum exhibits characteristic multiplets for the cyclohexyl protons and sharp singlets for the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | -C(=O)CH₃ |

| ~1.50-1.20 | m | 10H | -CH₂- (cyclohexyl) |

| ~1.10 | s | 3H | -C(CH₃)- |

Interpretation and Causality:

The singlet at approximately 2.10 ppm is characteristic of the three protons of the acetyl group (-C(=O)CH₃). Its downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl group. The absence of coupling confirms that there are no neighboring protons.

The complex multiplet observed between 1.20 and 1.50 ppm corresponds to the ten protons of the five methylene (-CH₂-) groups in the cyclohexane ring. The overlapping signals arise from the similar chemical environments and complex spin-spin coupling between these protons.

The singlet at around 1.10 ppm is assigned to the three protons of the methyl group attached to the quaternary carbon of the cyclohexane ring. This upfield shift, relative to the acetyl methyl group, is expected as it is further away from the deshielding carbonyl group. The singlet nature of this peak is due to its attachment to a quaternary carbon, which has no protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~212 | Quaternary | C=O |

| ~51 | Quaternary | C(CH₃)- |

| ~38 | Methylene | -CH₂- (cyclohexyl, C2/C6) |

| ~26 | Methylene | -CH₂- (cyclohexyl, C4) |

| ~24 | Methylene | -CH₂- (cyclohexyl, C3/C5) |

| ~25 | Methyl | -C(=O)CH₃ |

| ~22 | Methyl | -C(CH₃)- |

Interpretation and Causality:

The most downfield signal, typically around 212 ppm, is unequivocally assigned to the carbonyl carbon (C=O). Its significant deshielding is a hallmark of carbonyl carbons in ketones.

The signal at approximately 51 ppm corresponds to the quaternary carbon of the cyclohexane ring to which the methyl and acetyl groups are attached.

The signals for the methylene carbons of the cyclohexane ring appear in the aliphatic region. The chemical shifts around 38, 26, and 24 ppm are assigned to the C2/C6, C4, and C3/C5 carbons, respectively. Their distinct chemical shifts are a result of their different spatial relationships with the substituent groups.

The methyl carbon of the acetyl group resonates at about 25 ppm, while the methyl carbon attached to the quaternary center of the cyclohexane ring appears at a slightly more upfield position, around 22 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2930 | Strong | C-H stretch | Aliphatic |

| ~2860 | Strong | C-H stretch | Aliphatic |

| ~1710 | Strong, Sharp | C=O stretch | Ketone |

| ~1450 | Medium | C-H bend | Methylene |

| ~1355 | Medium | C-H bend | Methyl |

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption at approximately 1710 cm⁻¹. This absorption is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The position of this band is a reliable indicator of the presence of the carbonyl group.

The strong absorptions around 2930 cm⁻¹ and 2860 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.

The medium intensity bands at approximately 1450 cm⁻¹ and 1355 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the methylene and methyl groups, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 97 | High | [M - C₃H₇]⁺ or [C₆H₉O]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Interpretation and Causality:

The molecular ion peak [M]⁺ is observed at m/z 140, which corresponds to the molecular weight of this compound.

A significant peak at m/z 125 results from the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for molecules containing methyl groups.

The fragment at m/z 97 is likely formed through a more complex rearrangement and fragmentation of the cyclohexane ring.

A prominent peak at m/z 83 corresponds to the cyclohexyl cation, formed by cleavage of the bond between the quaternary carbon and the acetyl group.

The base peak, the most intense peak in the spectrum, is observed at m/z 43. This corresponds to the highly stable acylium ion [CH₃CO]⁺, formed by alpha-cleavage, a characteristic fragmentation pathway for ketones.

The peak at m/z 55 is a common fragment in the mass spectra of cyclic alkanes and their derivatives, arising from the fragmentation of the cyclohexane ring.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following is a generalized protocol for the analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and compare them to known functional group correlation tables.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Key Spectroscopic Relationships

Visualizing the fragmentation pathway in mass spectrometry can aid in understanding the relationship between the molecular structure and the observed spectrum.

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a detailed and self-validating spectroscopic portrait of this compound. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous identification and characterization of this important synthetic intermediate. This guide has provided the foundational spectroscopic data and its interpretation, empowering researchers to confidently utilize this compound in their synthetic endeavors.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A-Z Guide to the Synthesis of 1-(1-Methylcyclohexyl)ethanone from Methylcyclohexane

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for producing 1-(1-methylcyclohexyl)ethanone, a valuable ketone intermediate.[1][2] Starting from the readily available alkane, methylcyclohexane, this document details a multi-step synthesis hinging on the principles of radical halogenation and organometallic chemistry. We will dissect the mechanistic underpinnings of each transformation, present a detailed, step-by-step experimental protocol, and offer insights into process validation and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary framework for the successful laboratory-scale synthesis of this target molecule.

Part 1: Strategic Analysis and Synthetic Design

The transformation of a simple, unfunctionalized alkane like methylcyclohexane into a specific ketone requires a carefully planned synthetic sequence. The core challenge lies in introducing functionality at the desired position with high selectivity.

Retrosynthetic Analysis

Our retrosynthetic approach begins by disconnecting the acetyl group from the cyclohexane ring. This disconnection points to a nucleophilic 1-methylcyclohexyl synthon and an electrophilic acetyl source. A Grignard reagent, 1-methylcyclohexylmagnesium bromide, is an ideal candidate for the nucleophilic synthon. This intermediate, in turn, can be synthesized from 1-bromo-1-methylcyclohexane. The precursor halide is accessible directly from methylcyclohexane via selective free-radical bromination, which favors substitution at the most substituted carbon atom.

Overall Synthetic Strategy

The chosen forward synthesis is a three-step process designed for efficiency and regiochemical control:

-

Free-Radical Bromination: Introduction of a bromine atom at the tertiary carbon of methylcyclohexane.

-

Grignard Reagent Formation: Conversion of the resulting alkyl halide into a potent carbon nucleophile.

-

Nucleophilic Acylation: Reaction of the Grignard reagent with acetonitrile followed by acidic hydrolysis to yield the target ketone.

This pathway is selected over alternatives like Friedel-Crafts acylation, which is unsuitable for aliphatic systems, due to its high degree of predictability and control.[1][2]

Caption: Overall three-step synthetic workflow.

Part 2: Mechanistic Elucidation

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Free-Radical Bromination

The initial functionalization of methylcyclohexane proceeds via a free-radical chain reaction.

-

Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light (hν) or a radical initiator like AIBN to generate two bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from methylcyclohexane. This abstraction occurs preferentially at the tertiary carbon because the resulting tertiary radical is the most stable intermediate.[3][4] The newly formed alkyl radical then reacts with another molecule of Br₂ to yield the product, 1-bromo-1-methylcyclohexane, and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other.

The high selectivity of bromination over chlorination is a key advantage, ensuring that 1-bromo-1-methylcyclohexane is the major product.[4][5]

Step 2: Grignard Reagent Formation

The conversion of 1-bromo-1-methylcyclohexane to a Grignard reagent involves an oxidative insertion of magnesium metal into the carbon-bromine bond.[6][7][8] This reaction is performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[7][9] The solvent, typically dry diethyl ether or THF, is crucial for stabilizing the Grignard reagent through coordination.[8] This step effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site in the alkyl halide to a potent nucleophilic center in the organometallic reagent.[7]

Step 3: Ketone Synthesis via Nitrile Addition

The synthesis of the ketone is achieved by reacting the Grignard reagent with acetonitrile (CH₃CN), followed by hydrolysis.[7][10]

-

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This breaks the C≡N pi bond and forms a C-C bond, resulting in a magnesium salt of an imine (an iminate).

-

Hydrolysis: The intermediate iminate is then hydrolyzed by the addition of aqueous acid (H₃O⁺).[11][12][13] The imine is first protonated to form an iminium ion, making it more susceptible to attack by water.[11][13] The resulting hemiaminal intermediate then eliminates ammonia to form a protonated ketone, which is subsequently deprotonated to yield the final product, this compound.[11][12][14]

Caption: Mechanism of ketone formation from a Grignard reagent and nitrile.

Part 3: Detailed Experimental Protocol

This section provides a validated, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Notes |

| Methylcyclohexane | C₇H₁₄ | 98.19 | ≥99% | |

| Bromine | Br₂ | 159.81 | ≥99.5% | Corrosive, Toxic |

| Magnesium Turnings | Mg | 24.31 | ≥99.8% | For Grignard |

| Iodine | I₂ | 253.81 | ACS Grade | For initiation |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous, ≥99.8% | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Flammable |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | For workup |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | For washing |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying |

Step-by-Step Procedure

Step A: Synthesis of 1-Bromo-1-methylcyclohexane

-

Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from light.

-

Charge the flask with methylcyclohexane (1.0 eq).

-

Slowly add bromine (1.0 eq) from the dropping funnel while irradiating the flask with a UV lamp or after adding a catalytic amount of AIBN.

-

After the addition is complete, continue to reflux the mixture until the red-brown color of bromine disappears.

-

Cool the reaction mixture to room temperature. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-bromo-1-methylcyclohexane.

Step B: Preparation of 1-Methylcyclohexylmagnesium Bromide

-

Flame-dry a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add a small portion of a solution of 1-bromo-1-methylcyclohexane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

Step C: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of anhydrous acetonitrile (1.1 eq) in anhydrous diethyl ether from the dropping funnel. A thick precipitate will form.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by vacuum distillation.

Part 4: Process Validation and Troubleshooting

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield in Step A | Incomplete reaction; Formation of poly-brominated byproducts. | Ensure adequate initiation (light/AIBN); Use a 1:1 stoichiometry of alkane to bromine. |

| Failure of Grignard Reaction to Initiate | Wet glassware or solvent; Passive layer on Mg turnings. | Thoroughly flame-dry all glassware; Use anhydrous solvents; Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |

| Low Yield of Ketone in Step C | Grignard reagent decomposed by moisture; Incomplete hydrolysis. | Ensure strict anhydrous conditions for Grignard formation and reaction; Ensure sufficient acid and time for the hydrolysis step. |

| Formation of Tertiary Alcohol Byproduct | Use of a more reactive acylating agent (e.g., acetyl chloride). | Acetonitrile is specifically chosen to prevent over-addition, which is a common issue with more reactive electrophiles like acid chlorides or esters. |

Part 5: Conclusion

This guide has outlined a logical and experimentally validated three-step synthesis for this compound from methylcyclohexane. By leveraging the selectivity of free-radical bromination and the reliable reactivity of Grignard reagents with nitriles, this pathway provides a high-yielding and clean route to the target ketone. The detailed mechanistic discussions and troubleshooting guide serve to empower the practicing chemist to successfully execute and adapt this synthesis for their specific research and development needs.

References

- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.

- BYJU'S. Imine Hydrolysis.

- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).

- Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms.

- YouTube. Imine Hydrolysis Mechanism | Organic Chemistry.

- Filo. How will you obtain 1 bromo 1 methyl cyclohexane from alkene. write struc...

- Organic Chemistry Portal. Grignard Reaction.

- brainly.com. [FREE] Free-radical bromination of methylcyclohexane has three possible products, but one product is formed as the.

- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- Brainly.in. How will you obtain 1 bromo 1 methyl cyclohexane from alkene. write structure of the alkene and the reaction involved.

- JulietHahn.com. Chapter 8 Lecture.

- ResearchGate. Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.

- ResearchGate. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.

- Sarthaks eConnect. How will you obtain 1.bromo.1- methylcyclohexane from alkene?.

- Pearson+. Show the major products of free-radical bromination for each of t... | Study Prep.

- Chemguide. reaction of aldehydes and ketones with grignard reagents.

- Wikipedia. Grignard reaction.

- Chegg.com. Solved Free-radical bromination of methylcyclohexane has.

- Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.

- ACS Publications. The Mechanism of Addition of Grignard Reagents to Nitriles.

- Quora. Will chlorination or bromination produce a better yield of 1-halo-1-methylcyclohexane?.

- Pearson. For each compound, predict the major product of free-radical brom....

- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 2890-62-2 [smolecule.com]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. adichemistry.com [adichemistry.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Grignard reaction - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. byjus.com [byjus.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Core Reactions of 1-(1-Methylcyclohexyl)ethanone: Oxidation and Reduction Pathways

Abstract

This technical guide provides an in-depth exploration of the fundamental oxidation and reduction reactions of 1-(1-Methylcyclohexyl)ethanone, a versatile ketone intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key transformations this molecule can undergo. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental insights, and present detailed protocols for practical application. The reactions covered include the Baeyer-Villiger oxidation for ester synthesis, reduction to the corresponding secondary alcohol, complete deoxygenation to an alkane via Clemmensen and Wolff-Kishner reductions, and conversion to amines through reductive amination.

Introduction to this compound

This compound, with the chemical formula C9H16O, is a ketone characterized by an acetyl group attached to a tertiary carbon within a methyl-substituted cyclohexane ring.[1][2][3] Its unique structure, combining a cyclic alkane with a ketone functional group, makes it a valuable building block for the synthesis of more complex molecules.[4] The reactivity of the carbonyl group is central to its utility, allowing for a diverse range of chemical transformations.[1][4] Understanding the core reactions of this ketone is paramount for its effective application in synthetic organic chemistry.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol [2][5] |

| IUPAC Name | This compound[1][3] |

| CAS Number | 2890-62-2[2][3] |

| Boiling Point | 186.5 °C[5] |

| Density | 0.95 g/cm³[5] |

Oxidation of this compound: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group.[6][7] This reaction is particularly useful for transforming cyclic ketones into lactones.[6] When applied to this compound, this oxidation results in the formation of an ester.

Mechanism and Regioselectivity

The reaction is initiated by the protonation of the carbonyl oxygen by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), making the carbonyl carbon more electrophilic.[7] The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[6][7] The key step of the reaction is the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide. This migration occurs with retention of stereochemistry. The migratory aptitude of the substituent is crucial for determining the regioselectivity of the product. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8]

In the case of this compound, the two groups attached to the carbonyl carbon are a methyl group and a tertiary 1-methylcyclohexyl group. Based on the migratory aptitude, the tertiary 1-methylcyclohexyl group will preferentially migrate, leading to the formation of 1-methylcyclohexyl acetate.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol provides a general procedure for the Baeyer-Villiger oxidation of this compound using m-CPBA.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methylcyclohexyl acetate.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Workflow for the Baeyer-Villiger oxidation.

Reduction of this compound

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and reaction conditions employed.

Reduction to 1-(1-Methylcyclohexyl)ethanol

The most common method for reducing ketones to secondary alcohols is through the use of hydride reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[1] Sodium borohydride is a milder and more selective reagent, making it a preferred choice for this transformation in many laboratory settings.

Mechanism: The reduction involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol) to yield the secondary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-(1-Methylcyclohexyl)ethanol.

Deoxygenation to 1-Ethyl-1-methylcyclohexane

Complete reduction of the carbonyl group to a methylene group can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most prominent. The choice between these two methods largely depends on the substrate's sensitivity to acidic or basic conditions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[9][10][11] This method is suitable for substrates that are stable in strongly acidic conditions.[9][11]

Mechanism: The exact mechanism of the Clemmensen reduction is not fully understood, but it is believed to occur on the surface of the zinc.[11][12] The reaction likely involves the formation of organozinc intermediates.[9][11] Alcohols are not intermediates in this reaction.[11][12]

Experimental Protocol: Clemmensen Reduction

Materials:

-

This compound

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and this compound.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reaction.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation to obtain 1-Ethyl-1-methylcyclohexane.

The Wolff-Kishner reduction is a method for deoxygenating ketones and aldehydes using hydrazine (N2H4) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[13][14][15] This reaction is ideal for substrates that are sensitive to acid but stable under strongly basic conditions.[13][14]

Mechanism: The reaction proceeds through the formation of a hydrazone intermediate by the condensation of the ketone with hydrazine.[13][16] The strong base then deprotonates the hydrazone, which, upon heating, decomposes to release nitrogen gas and form a carbanion.[16] This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the alkane.[13][16]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

-

This compound

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Deionized water

-

Pentane

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine this compound, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-